1,3-Diethoxy-1,1,3,3-Tetramethyldisiloxan

Übersicht

Beschreibung

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C8H22O3Si2 and a molecular weight of 222.43 g/mol . It is a colorless liquid with a boiling point of 161°C and a density of 0.883 g/mL at 25°C . This compound is known for its applications in various chemical reactions and industrial processes.

Wissenschaftliche Forschungsanwendungen

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.

Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.

Medicine: It plays a role in the formulation of silicone-based medical devices and implants.

Industry: The compound is employed in the production of silicone resins, coatings, and adhesives.

Wirkmechanismus

Target of Action

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, also known as 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane, is primarily used as a monomer in the production of silicone polymers or silicone resins . It is also used as a precursor to prepare other organosilicon compounds .

Mode of Action

The compound interacts with its targets through a process known as hydrosilylation . This is a type of chemical reaction where a silicon-hydrogen bond is added across a multiple bond, such as a carbon-carbon double bond . This reaction is often used in the synthesis of various organosilicon compounds .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of silicone polymers and other organosilicon compounds .

Result of Action

The primary result of the action of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is the production of silicone polymers or silicone resins . These materials have a wide range of applications, including use in sealants, adhesives, lubricants, medicine, cooking utensils, and insulation .

Biochemische Analyse

Biochemical Properties

It is known that organosilicon compounds like this can interact with various enzymes and proteins

Molecular Mechanism

It is known that organosilicon compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. This involves the reaction of allyl derivatives with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction conditions typically include a solvent-free environment and mild temperatures to ensure high efficiency and yield.

Industrial Production Methods

In industrial settings, the production of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane often involves the use of large-scale reactors and continuous flow processes. The reaction parameters are optimized to maximize the yield and purity of the product while minimizing the production of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane undergoes various types of chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes.

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It acts as a reducing agent in certain chemical reactions.

Common Reagents and Conditions

Hydrosilylation: Common reagents include hydrosilanes and allyl derivatives, with Karstedt’s catalyst as the catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.

Oxidation: The products include silanols and siloxanes.

Reduction: The products are typically simpler silanes and siloxanes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,3,3-Tetramethyldisiloxane: This compound is similar in structure but lacks the ethoxy groups present in 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane.

1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: This compound contains glycidyloxypropyl groups instead of ethoxy groups.

1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: This compound has cyanopropyl groups in place of ethoxy groups.

Uniqueness

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is unique due to its ethoxy groups, which enhance its reactivity and versatility in various chemical reactions. The presence of these groups allows for the formation of stable Si-O-C bonds, making it a valuable compound in the synthesis of organosilicon materials .

Biologische Aktivität

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS Number: 18420-09-2) is an organosilicon compound notable for its applications in various fields such as materials science, biology, and industrial chemistry. This compound is primarily utilized as a monomer in the synthesis of silicone polymers and resins. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

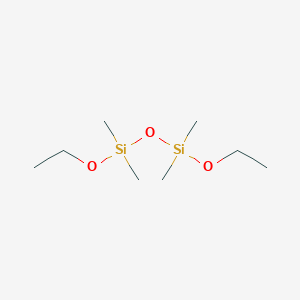

Chemical Structure and Properties

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane has the molecular formula C8H22O3Si2 and a molecular weight of 222.43 g/mol. Its structure consists of two silicon atoms linked by an oxygen atom, with each silicon atom bonded to two methyl groups and one ethoxy group. This configuration contributes to its unique chemical properties and reactivity.

The biological activity of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is primarily linked to its role in the synthesis of silicone polymers. The compound engages in hydrosilylation reactions where it interacts with various substrates to form siloxane bonds. This process is facilitated by catalysts such as Karstedt’s catalyst .

Biochemical Pathways

The compound's interaction with biological systems can lead to several biochemical pathways:

- Enzyme Interaction : Organosilicon compounds can influence enzyme activity through binding interactions that may inhibit or activate specific enzymes.

- Gene Expression Modulation : It may also affect gene expression patterns by altering cellular signaling pathways.

Biological Studies and Findings

Research into the biological effects of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane has revealed several key findings:

Toxicological Assessments

Studies have indicated that organosilicon compounds can exhibit varying degrees of toxicity depending on their structure and concentration. For instance:

Case Studies

A few notable case studies include:

- Silicone Polymer Production : In industrial applications where this compound is used as a precursor for silicone polymers, the resulting materials have demonstrated biocompatibility in medical applications such as implants and drug delivery systems .

- Membrane Technology : Research has explored the use of membranes incorporating this compound for applications in water purification and drug delivery systems. These membranes benefit from the biocompatibility and selective permeability provided by the organosilicon structure .

Applications

The primary application of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is in the production of silicone polymers. These materials are widely used due to their:

- Chemical Stability : Resistant to degradation from heat and chemicals.

- Biocompatibility : Suitable for medical devices and implants.

- Mechanical Properties : Excellent flexibility and durability.

Data Table

The following table summarizes key properties and findings related to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane:

| Property/Study | Description/Findings |

|---|---|

| Molecular Formula | C8H22O3Si2 |

| Molecular Weight | 222.43 g/mol |

| Primary Use | Monomer for silicone polymer synthesis |

| Toxicity | Potential cytotoxic effects at high concentrations |

| Biocompatibility | Suitable for medical applications |

| Mechanism of Action | Hydrosilylation; interaction with enzymes |

| Applications | Water purification membranes; drug delivery systems |

Eigenschaften

IUPAC Name |

ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOYZXWZANURMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)O[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066372 | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18420-09-2, 70851-25-1 | |

| Record name | 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18420-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane, ethoxy terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane incorporated into unsaturated polyester resins (UP)?

A: Unsaturated polyester resins often exhibit low impact resistance, limiting their applications. Incorporating 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane introduces flexible poly(organosiloxane) segments into the UP network, enhancing its flexibility and thereby improving impact resistance. [] This modification is particularly effective at low concentrations of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane. []

Q2: How does 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane contribute to the properties of poly(n-alkylsilsesquioxane) films?

A: When incorporated into poly(n-alkylsilsesquioxane) films during their synthesis, 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane introduces oligomeric dimethylsiloxane units into the material. [] This incorporation is confirmed through solid-state 29Si NMR. [] The resulting films exhibit good optical transparency and thermal stability, making them potentially suitable for applications like protective coatings. []

Q3: Can 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane be used to modify the properties of ionic polymer-metal composites (IPMC)?

A: Yes, research indicates that 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane can be used to cross-link the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) within an IPMC structure. [, ] This cross-linking leads to several changes in the IPMC properties:

- Reduced Water Uptake: Cross-linking reduces the membrane's water uptake. [, ]

- Enhanced Mechanical Strength: Cross-linking with 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane generally improves the membrane's mechanical strength. [, ]

- Impact on Actuation: The actuation force of the IPMC is generally enhanced by cross-linking, although excessive cross-linking can lead to a decrease. [, ] Both current and deformation responses of the IPMC tend to decrease with increased cross-linking. [, ]

Q4: What analytical techniques are used to study the incorporation of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane into different materials?

A4: Several analytical techniques are employed to characterize the effects of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane:

- Dynamic Mechanical Analysis (DMA): Used to evaluate the grafting copolymerization process and assess changes in viscoelastic properties. []

- Izod Impact Test: Measures the impact resistance of materials, showing improvements in modified resins. []

- Solid-State 29Si NMR: Confirms the presence of oligomeric dimethylsiloxane units within poly(n-alkylsilsesquioxane) films. []

- Differential Scanning Calorimetry (DSC): Provides insights into thermal transitions and behavior of the modified materials. []

- Low-Temperature XRD: Helps analyze the structural changes and ordering within materials incorporating 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.